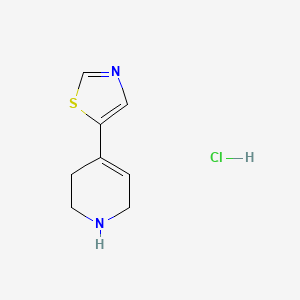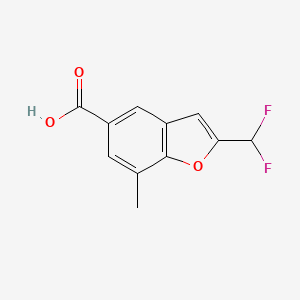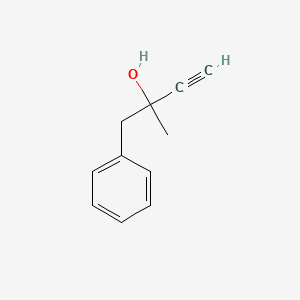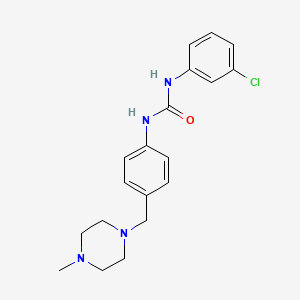![molecular formula C17H25N5O3S B2945446 6-isobutyl-3-[(4-isopropylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251705-45-9](/img/structure/B2945446.png)
6-isobutyl-3-[(4-isopropylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[3,4-d]pyrimidine derivatives are known to possess various pharmacological activities like antimicrobial, antitumor, and anti-inflammatory . They are important moieties as building blocks for many heterocyclic products and act as a binucleophile . Many derivatives containing pyrazole nucleus have been commercialized as herbicides, insecticides, and fungicides for plant protection .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a key intermediate with some electrophilic and nucleophilic reagents . For example, 4-acetyl-1, 3-diphenyl-1H-pyrazol-5(4H)-one was synthesized from acylation of pyrazolone with acetyl chloride in acetic anhydride and sodium acetate under reflux .Molecular Structure Analysis
The molecular structure of these compounds is often confirmed by elemental analyses and spectral data . Preliminary SAR analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its anti-inflammatory activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can be complex and depend on the specific substituents in the molecule . For example, selective C-4 arylation using ligand-free Suzuki-Miyaura coupling and palladium-catalyzed aminocarbonylation functioned as key steps in the synthesis of some compounds .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activity
Compounds with pyrimidine derivatives have been synthesized and tested for their antimicrobial and anticancer properties. For example, novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrano[2,3-d]pyrimidine-6-ones were created and some showed promising antimicrobial activity (El-Agrody et al., 2001). Additionally, novel pyrazolo[4,3-c]pyridines were synthesized and exhibited significant anticancer activity against human breast, liver, and colon carcinoma cell lines, demonstrating the therapeutic potential of pyrimidine derivatives in cancer treatment (Metwally & Deeb, 2018).
Enzyme Inhibition for Therapeutic Applications
Another area of research involves the synthesis of pyrazolo[1,5-a]pyrimidines as inhibitors of cyclic AMP phosphodiesterase, showcasing their potential as therapeutic agents by influencing cellular signaling pathways (Novinson et al., 1975). This research indicates the broader applicability of pyrimidine derivatives in developing drugs that target specific enzymes.
Structural and Synthetic Studies
Research has also focused on the synthesis and structural analysis of pyrimidine derivatives, providing valuable insights into their chemical behavior and potential applications. For example, studies on the synthesis of oxazolo[3,2-f]pyrimidine-5,7-dione scaffold highlight the chemical diversity and potential for medicinal chemistry optimization of pyrimidine derivatives (Mieczkowski et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6-(2-methylpropyl)-3-(4-propan-2-ylpiperazine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3S/c1-10(2)9-22-15(23)13-12(18-17(22)25)14(26-19-13)16(24)21-7-5-20(6-8-21)11(3)4/h10-11H,5-9H2,1-4H3,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQGEWXHURUHFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-isobutyl-3-[(4-isopropylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2945363.png)
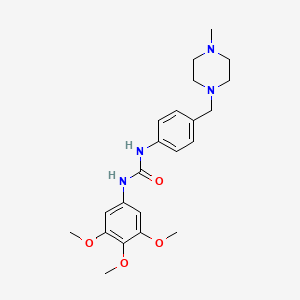
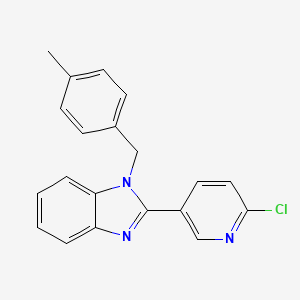
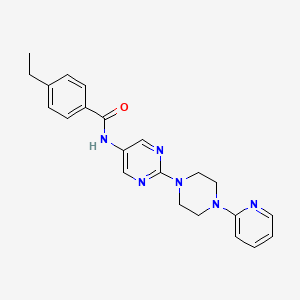
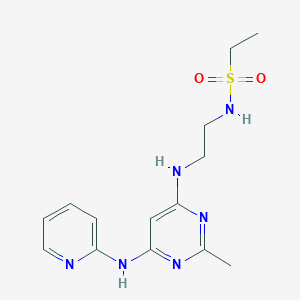

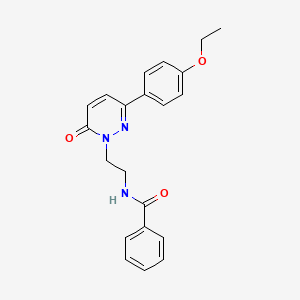
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[4-(methylsulfanyl)benzyl]thiophene-2-carboxamide](/img/structure/B2945376.png)

